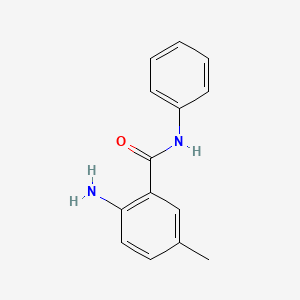

2-amino-5-methyl-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-13(15)12(9-10)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMDVTIZXLLZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Methyl N Phenylbenzamide

Strategic Approaches for 2-amino-5-methyl-N-phenylbenzamide Synthesis

The synthesis of the title compound can be approached through several strategic pathways, each with its own set of reagents and conditions.

Direct amidation and condensation reactions represent a fundamental approach to forming the amide bond in this compound. This typically involves the reaction of a carboxylic acid derivative with an amine. For instance, the condensation of 2-amino-5-methylbenzoic acid with aniline (B41778) or its derivatives, often in the presence of a coupling agent, can yield the desired product. Similarly, the reaction of an activated form of the carboxylic acid, such as an acyl chloride (e.g., 2-amino-5-methylbenzoyl chloride), with aniline provides a direct route to the amide.

Quinazolinones, which are related heterocyclic structures, can be prepared from 2-aminobenzamides through condensation reactions with carboxylic acids or their derivatives, often under harsh conditions, or with aldehydes followed by an oxidation step. rsc.org

A series of substituted 2-amino-N-phenylbenzamides were synthesized to investigate their biological activities. researchgate.net The general structure of these compounds is presented in the table below.

Table 1: Synthesized 2-amino-N-phenylbenzamide Derivatives

| Compound ID | X | R | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1a | H | H | C13H12N2O | 212.2 | 130-131 |

| 1b | H | 4-Cl | C13H11ClN2O | 246.7 | 144-145 |

| 1c | H | 4-Br | C13H11BrN2O | 267.1 | 155-156 |

| 1d | H | 4-F | C13H11FN2O | 216.2 | 131-132 |

| 1e | H | 4-CH3 | C14H14N2O | 226.3 | 150-151 |

| 1f | H | 4-C4H9 | C17H20N2O | 268.4 | 205-207 |

| 1g | H | 4-OCH3 | C14H14N2O2 | 242.3 | 126-127 |

| 1h | H | 3-Cl | C13H11ClN2O | 246.7 | 136-137 |

Data sourced from a study on the synthesis and biological activity of 2-amino-N-phenylbenzamides and their derivatives. researchgate.net

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology can be applied to the synthesis of this compound by coupling an appropriate aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The reaction mechanism generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to afford the desired N-aryl amide. wikipedia.orglibretexts.org

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl coupling partners under milder conditions. wikipedia.org The use of bidentate phosphine (B1218219) ligands like BINAP and DPEPhos, and later, sterically hindered ligands, has significantly improved the efficiency and applicability of this reaction. wikipedia.org These advancements allow for the coupling of primary amines and amides, which is directly relevant to the synthesis of the target molecule. wikipedia.orglibretexts.org

Recent developments have also focused on the use of well-defined N-heterocyclic carbene (NHC)/palladium(II) precatalysts for the Buchwald-Hartwig amination of aryl tosylates. nih.gov These catalysts have shown high efficiency in the cross-coupling of aryl tosylates with various amines and anilines. nih.gov

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. This method can significantly reduce reaction times and improve yields for the synthesis of benzamide (B126) derivatives. nih.govresearchgate.net The application of microwave irradiation to the synthesis of this compound can offer a more efficient and environmentally friendly alternative to conventional heating methods. For example, a three-step synthesis of N-benzylamide NSAID conjugates utilized a microwave-assisted bimolecular nucleophilic substitution as the final step, successfully suppressing competing elimination reactions. nih.gov The synthesis of quinazolinone derivatives has also been achieved using microwave irradiation. researchgate.net

Multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation to form a complex product, offer a highly efficient approach to chemical synthesis. nih.govrsc.org While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs can be applied. For instance, a three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide can lead to various products depending on the catalyst and reaction conditions. rsc.org The development of MCRs for the synthesis of heterocyclic compounds like imidazoles and pyridines showcases the potential for designing a convergent synthesis for the target molecule. nih.gov

Derivatization and Functionalization of the this compound Scaffold

The this compound core structure presents multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. The primary amino group, the secondary amide nitrogen, and the aromatic rings are all amenable to functionalization.

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution. For example, the reaction with various electrophiles can introduce a wide range of functional groups. The amide nitrogen can also be a site for further substitution, although this is generally less reactive than the primary amino group.

The aromatic rings can be functionalized through electrophilic aromatic substitution reactions. The position of the methyl and amino groups on one ring, and the nature of the substituent on the phenyl ring of the benzamide, will direct the regioselectivity of these reactions. For instance, a study on the synthesis of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers demonstrated the synthesis of ortho, meta, and para-fluoro substituted derivatives by reacting 2-amino-4-methyl phenol (B47542) with the corresponding fluorobenzoyl chloride. mdpi.com

Furthermore, the 2-aminobenzamide (B116534) moiety can serve as a precursor for the synthesis of various heterocyclic compounds. For example, annulation reactions of 2-amino-N-phenylbenzamide with methylarenes can lead to the formation of 2-aryl quinazolinones. rsc.org

Modifications on the Phenyl Ring

The phenyl ring derived from aniline in this compound can undergo various electrophilic substitution reactions. The activating amino group directs incoming electrophiles to the ortho and para positions. Common modifications include halogenation and nitration, introducing functionalities for further chemical changes. For example, bromination can be achieved using reagents like N-bromosuccinimide. These halogenated derivatives are precursors for cross-coupling reactions, enabling the introduction of diverse chemical groups.

| Reagent/Catalyst | Reaction Type | Position of Modification | Product Type |

| N-Bromosuccinimide (NBS) | Bromination | C3 or C4 | Bromo-substituted derivative |

| Nitrating Mixture (HNO3/H2SO4) | Nitration | C3 or C4 | Nitro-substituted derivative |

| Arylboronic acid / Pd catalyst | Suzuki Coupling | C3 or C4 (from bromo-derivative) | Aryl-substituted derivative |

Substitutions at the Amide Nitrogen

The amide nitrogen in this compound can undergo N-alkylation or N-arylation. fiveable.me These reactions can be challenging due to the presence of the more reactive amino group, often necessitating a protection strategy for the primary amine. After protection, a strong base can deprotonate the amide nitrogen, forming an anion that can react with alkyl or aryl halides. Such substitutions can alter the molecule's shape and electronic characteristics. Recent studies have explored SN2 reactions at the amide nitrogen, expanding the possibilities for creating new N-N bonds and hydrazide derivatives. nih.govresearchgate.net

Introduction of Heterocyclic Moieties

The primary amino group is a versatile handle for synthesizing various heterocyclic structures. researchgate.netsrmist.edu.inwikipedia.orgwiley-vch.de For instance, condensation reactions with dicarbonyl compounds can lead to the formation of heterocycles. The introduction of these rings is a common tactic in medicinal chemistry to explore new chemical possibilities and enhance biological activity. nih.gov

Cyclization Reactions to Form Fused Ring Systems (e.g., Quinazolinones, Indazolones)

A primary application of this compound is in the synthesis of fused heterocyclic systems like quinazolinones and indazolones.

Quinazolinone Synthesis: The reaction of this compound with single-carbon donors, such as aldehydes or orthoesters, followed by cyclization, is a standard method for producing 2,3-disubstituted quinazolinones. rsc.orgrsc.org For example, heating with triethyl orthoformate can yield the corresponding 6-methyl-2-phenylquinazolin-4(3H)-one. Transition-metal-catalyzed reactions, such as those using copper or palladium, provide efficient alternative routes. organic-chemistry.orgmdpi.comresearchgate.net Some modern approaches even utilize visible light-induced condensation cyclization. rsc.org

Indazolone Synthesis: Indazolone synthesis from this precursor can be achieved through methods like the base-mediated reaction of primary alkyl amines with o-nitrobenzyl alcohols, which proceeds via an in-situ generated o-nitrosobenzaldehyde. aub.edu.lborganic-chemistry.orgresearchgate.net Another approach involves the reductive N-N bond formation mediated by reagents like bis(pinacolato)diboron. organic-chemistry.org

| Reagent/Condition | Product Type |

| Aldehyde, oxidizing agent (e.g., DDQ, TBHP) | Quinazolinone rsc.orgrsc.org |

| Triethyl orthoformate, heat | Quinazolinone |

| CO, Pd catalyst, oxidant | Quinazolinone organic-chemistry.org |

| o-Nitrobenzyl alcohol, KOH, heat | Indazolone aub.edu.lborganic-chemistry.org |

| B2(OH)4 | Indazolone organic-chemistry.org |

Elucidation of Reaction Mechanisms and Pathways

Understanding the reaction mechanisms is key to optimizing synthetic routes and designing new ones.

Analysis of Catalytic Cycles

In transition-metal-catalyzed quinazolinone synthesis, the catalytic cycle generally involves several steps. For a palladium-catalyzed process, this includes oxidative addition, coordination of the benzamide, insertion of a reactant like carbon monoxide or an isocyanide, and finally, reductive elimination to release the product and regenerate the catalyst. organic-chemistry.org Copper-catalyzed reactions often proceed through a radical mechanism, where an intermediate is formed and then undergoes cyclization. nih.govresearchgate.net

Identification of Intermediates and Transition States

Identifying intermediates and transition states provides insight into reaction pathways. In quinazolinone synthesis from 2-aminobenzamides and aldehydes, a common pathway involves the initial formation of an imine intermediate through condensation, followed by intramolecular cyclization and oxidation. rsc.orgrsc.org For base-promoted indazolone synthesis, the key step is the in-situ generation of o-nitrosobenzaldehyde, which then condenses with a primary amine to form an N-N bond and subsequent cyclization. aub.edu.lb The Davis-Beirut reaction provides a mechanistic model for such transformations, involving a nitroso-imine intermediate. aub.edu.lb In some cases, a diamide (B1670390) intermediate can be isolated, which then undergoes intramolecular nucleophilic addition and dehydration to form the quinazolinone ring. acs.orgnih.gov

Exploration of Radical and Non-Radical Reaction Pathways

No specific studies detailing the exploration of radical and non-radical reaction pathways for this compound are available in the reviewed scientific literature. While the presence of the amino and amide functionalities suggests the potential for various chemical transformations that could proceed through either radical or ionic (non-radical) intermediates, dedicated mechanistic studies to probe these pathways for this specific molecule have not been reported.

In a general context, the amino group could potentially be a site for single-electron transfer (SET) processes to initiate radical reactions, or it could participate in nucleophilic or electrophilic reactions characteristic of non-radical pathways. Similarly, the benzamide portion of the molecule could undergo transformations where the reaction mechanism might be elucidated through techniques such as radical trapping experiments or by studying the influence of reaction conditions that favor one pathway over the other. However, without specific experimental data for this compound, any discussion would remain purely speculative.

Isotopic Labeling Experiments for Mechanistic Insights

There is no published research that employs isotopic labeling experiments to investigate the reaction mechanisms of this compound. Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic steps such as bond formations, cleavages, and rearrangements.

For a molecule like this compound, isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) could theoretically be incorporated at various positions. For instance, deuterium labeling of the amino group or the phenyl rings could help elucidate proton transfer steps or determine whether a particular C-H bond is broken in the rate-determining step of a reaction (kinetic isotope effect). Similarly, ¹³C or ¹⁵N labeling could provide insights into the skeletal rearrangements or the specific atoms involved in bond-making and bond-breaking processes. Unfortunately, no such studies have been conducted or reported for this compound.

Iii. Advanced Structural Characterization and Spectroscopic Analysis of 2 Amino 5 Methyl N Phenylbenzamide

Single Crystal X-ray Diffraction Studies

Detailed research findings from single-crystal X-ray diffraction studies for 2-amino-5-methyl-N-phenylbenzamide are not available in the reviewed scientific literature. Therefore, a quantitative analysis of its molecular geometry, intermolecular interactions, and supramolecular assembly cannot be provided.

Determination of Molecular Geometry and Conformational Analysis

No published data on bond lengths, bond angles, or dihedral angles for this compound could be located.

Investigation of Intermolecular Interactions in Crystal Lattices

There are no available studies describing the specific hydrogen bonding, π-π stacking, or other non-covalent interactions within the crystal lattice of this compound.

Analysis of Supramolecular Assembly and Packing Motifs

Information regarding the supramolecular assembly and crystal packing motifs for this compound has not been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Assigned and interpreted NMR spectra for this compound are not present in the surveyed scientific literature.

Proton (¹H) NMR for Chemical Structure Confirmation

No peer-reviewed sources detailing the proton NMR chemical shifts, multiplicities, or coupling constants for this specific molecule were found.

Carbon (¹³C) NMR for Chemical Structure Elucidation

No published data detailing the carbon-13 NMR chemical shifts for this compound could be identified.

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational frequencies. For this compound, the FT-IR spectrum is dominated by characteristic bands from the amine, amide, and aromatic moieties.

The N-H stretching vibrations are particularly informative. The primary amine (-NH₂) group is expected to show two distinct bands, corresponding to asymmetric and symmetric stretching modes, typically in the 3400-3300 cm⁻¹ region. researchgate.net The secondary amide N-H stretch usually appears as a single, often broad, band around 3300 cm⁻¹. researchgate.net

The amide group itself gives rise to several strong, characteristic absorptions. The C=O stretching vibration (Amide I band) is one of the most intense peaks in the spectrum, typically found between 1680 and 1630 cm⁻¹. The N-H bending vibration coupled with C-N stretching (Amide II band) appears around 1550 cm⁻¹.

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings produce a series of bands in the 1600-1450 cm⁻¹ region. mdpi.com

Table: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound/Data |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3444, 3335 | 2-amino-5-methylpyridine researchgate.net |

| Secondary Amide | N-H Stretch | ~3395 | N-(2-hydroxy-5-methylphenyl)benzamide researchgate.net |

| Amide | C=O Stretch (Amide I) | ~1643 | N-(2-hydroxy-5-methylphenyl)benzamide researchgate.net |

| Amide/Aromatic | N-H Bend / C=C Stretch (Amide II) | ~1593 | N-(2-hydroxy-5-methylphenyl)benzamide researchgate.net |

| Aromatic Rings | C-H Stretch | > 3000 | General mdpi.com |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | General mdpi.com |

| Methyl Group | C-H Stretch | 2927 (asymmetric/symmetric) | 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid mdpi.com |

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR relies on changes in dipole moment during a vibration, Raman scattering depends on changes in the polarizability of the electron cloud. nih.gov Therefore, vibrations of non-polar bonds and symmetric vibrations often produce stronger signals in Raman spectra than in IR spectra.

For this compound, the FT-Raman spectrum would be particularly useful for analyzing the symmetric vibrations of the aromatic rings and the C-C skeletal framework. nih.gov The C=C stretching modes of the phenyl rings are expected to be prominent. While the polar C=O and N-H groups that are strong in the IR spectrum will also be present in the Raman spectrum, they are often less intense. The complementarity of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule. youtube.com

For this compound (C₁₄H₁₄N₂O), the molecular weight is 226.28 g/mol . In an Electron Ionization (EI) mass spectrum, the parent peak or molecular ion peak (M⁺˙) would be observed at m/z 226.

The fragmentation pattern is highly predictable and provides a roadmap for structural confirmation. The most characteristic fragmentation of benzanilides involves the cleavage of the amide bond. Two primary cleavage pathways are expected:

Cleavage of the Ar-CO bond: This would lead to the formation of a benzoyl cation fragment. For this molecule, this would be the 2-amino-5-methylbenzoyl cation at m/z 134.

Cleavage of the CO-N bond: This is a very common pathway, leading to the formation of an acylium ion [R-C≡O]⁺ and a radical cation from the amine part. This would generate the 2-amino-5-methylphenylacylium ion at m/z 134 and the phenylaminyl radical. Alternatively, formation of the phenylaminyl cation could occur, giving a fragment at m/z 92.

Further fragmentation of these primary ions would also occur, leading to a complex but interpretable spectrum that confirms the connectivity of the atoms. For instance, the N-aryl group can lead to the formation of nitrilium cations. nih.gov

Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 226 | Molecular Ion [M]⁺˙ | [C₁₄H₁₄N₂O]⁺˙ | Confirms the molecular weight. |

| 134 | [H₂N(CH₃)C₆H₃CO]⁺ | [C₈H₈NO]⁺ | Result of CO-N bond cleavage (acylium ion). |

| 93 | [C₆H₅NH₂]⁺˙ | [C₆H₅NH₂]⁺˙ | Aniline (B41778) radical cation from amide bond cleavage. |

| 92 | [C₆H₅N]⁺˙ | [C₆H₅N]⁺˙ | Loss of a hydrogen from the aniline fragment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org The wavelengths of absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure, particularly its chromophores and conjugated π-systems. uomustansiriyah.edu.iq

The structure of this compound contains several chromophores: the two phenyl rings and the amide group. The presence of conjugated π-systems allows for π → π* transitions, which are typically intense and occur in the UV region. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for lower-energy n → π* transitions, which are generally less intense. libretexts.org

The absorption spectrum is influenced by the extent of conjugation between the aromatic rings and the amide group. For a related compound, N-(2-methyl-5-nitro-phenyl)benzamide, the UV-Vis spectrum shows a cut-off wavelength at 278 nm, corresponding to an energy bandgap of approximately 4.19 eV. sci-hub.seresearchgate.net The electronic transitions are pH-dependent for molecules with acidic or basic substituents like the amino group. tanta.edu.eg Solvents of different polarities can also shift the absorption maxima (solvatochromism), providing further information about the nature of the electronic transitions. uomustansiriyah.edu.iqtanta.edu.eg

Iv. Computational Chemistry and Theoretical Investigations of 2 Amino 5 Methyl N Phenylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. This method is favored for its balance of accuracy and computational efficiency, making it well-suited for a molecule of this size. DFT calculations on 2-amino-5-methyl-N-phenylbenzamide typically involve a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or 6-31G(d,p), to provide a reliable description of its electronic characteristics. nih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized geometry represents the molecule's most probable structure in the gas phase.

The structure of related benzamide (B126) compounds reveals key features that are likely present in this compound. For instance, the molecule is composed of multiple aromatic rings. nih.govresearchgate.net In a similar compound, 2-anilino-N-methyl-N-phenylbenzamide, the dihedral angles between the phenyl and benzamide rings, and between the benzamide and aniline (B41778) rings are 59.86 (9)° and 46.57 (10)°, respectively. nih.govresearchgate.net It is also common for an intramolecular hydrogen bond to form between the amino hydrogen and the carbonyl oxygen of the benzamide group, which helps to stabilize the molecular structure. nih.govresearchgate.net

The electronic structure, once the geometry is optimized, provides a map of how electrons are distributed within the molecule. This includes identifying regions of high and low electron density, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.net Conversely, a larger gap signifies a more stable and less reactive molecule. researchgate.net For instance, in a study of a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap was 5.0452 eV, with HOMO and LUMO energies of -5.3130 eV and -0.2678 eV, respectively. nih.gov The HOMO and LUMO in this case were distributed over the entire molecule. nih.gov The distribution of HOMO and LUMO surfaces provides insight into the regions of the molecule that are most likely to participate in electron donation and acceptance.

Table 1: Frontier Molecular Orbital Data for a Structurally Related Compound

| Parameter | Value |

| HOMO Energy | -5.3130 eV |

| LUMO Energy | -0.2678 eV |

| HOMO-LUMO Gap (ΔE) | 5.0452 eV |

Data from a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, providing a comparative reference. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red and yellow areas indicate regions of negative electrostatic potential, which are electron-rich and thus susceptible to electrophilic attack. researchgate.netresearchgate.net These regions are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the amino group, making these sites attractive for electrophiles. The phenyl rings would likely exhibit a more complex potential landscape.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu

While NBO analysis focuses on intramolecular interactions, the Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) theories are powerful tools for identifying and characterizing non-covalent interactions (NCIs). These interactions, such as hydrogen bonds and van der Waals forces, are crucial for understanding crystal packing and molecular recognition.

AIM theory, developed by Bader, defines atoms and bonds based on the topology of the electron density. nih.gov Critical points in the electron density reveal the presence of bonds, rings, and cages. RDG analysis, on the other hand, provides a visual representation of NCIs. It plots the reduced density gradient against the electron density, with different colors indicating the type and strength of the interaction. For this compound, these analyses could elucidate the nature of the intramolecular hydrogen bond between the amino group and the carbonyl oxygen, as well as any weaker C-H···π interactions that might be present. nih.gov

The flexibility of a molecule is determined by the rotation around its single bonds. A Potential Energy Surface (PES) scan is a computational technique used to explore the different conformations of a molecule and their relative energies. uni-muenchen.de This is achieved by systematically changing a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. uni-muenchen.de

For this compound, PES scans would be particularly useful for studying the rotation around the amide bond and the bonds connecting the phenyl rings to the central benzamide core. The results of these scans would reveal the most stable conformations (energy minima) and the energy barriers (transition states) between them. uni-muenchen.de This information is crucial for understanding the molecule's dynamic behavior and how its shape can influence its interactions with other molecules.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a suite of computational tools used to represent and study the behavior of molecules. For this compound, these techniques can elucidate its potential as a bioactive agent by examining its interactions with proteins and assessing its physicochemical properties.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govnih.gov This technique is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns between a small molecule like this compound and a biological target.

The process involves placing the ligand into the binding site of a protein and evaluating the geometry and energy of the resulting complex. nih.gov The binding affinity is quantified by a docking score, where a more negative value typically indicates a stronger, more stable interaction. nih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with amino acid residues in the protein's active site, are identified to understand the basis of molecular recognition. nih.govnih.gov

While specific molecular docking studies targeting this compound are not extensively detailed in the reviewed literature, research on analogous N-phenylbenzamide derivatives demonstrates their evaluation as potential anticancer agents and kinase inhibitors through this approach. nih.govnih.gov For instance, studies on new imidazole-based N-phenylbenzamide derivatives revealed their binding affinity for target proteins, providing insights into their mechanism of action. nih.gov

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study This table is for illustrative purposes to show typical data obtained from molecular docking, as specific results for this compound are not available.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase (e.g., EGFR) | -8.5 | Thr790, Met793 | Hydrogen Bond |

| Leu718, Val726 | Hydrophobic Interaction | ||

| Abl Kinase (e.g., 3QRJ) | -7.9 | Met318, Asp381 | Hydrogen Bond |

| Ile313, Phe382 | Hydrophobic Interaction |

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. bonvinlab.org By solving Newton's equations of motion, MD simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur upon binding. nih.gov

An MD simulation typically begins with the docked complex, which is then solvated in a water box with ions to mimic physiological conditions. nih.gov The system is subjected to energy minimization, followed by equilibration phases under constant temperature and pressure (NPT ensemble). bonvinlab.org During the production run, the trajectory of the complex is recorded, allowing for the analysis of various parameters.

Key metrics for assessing stability include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates how much the complex deviates from its initial docked pose. A stable RMSD suggests the complex remains in a consistent binding mode. nih.gov Analysis of Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein. Furthermore, MD simulations can confirm the persistence of hydrogen bonds and other crucial interactions identified during docking. nih.gov

Computational studies on related N-phenylbenzamide derivatives have used MD simulations to confirm the stability of the ligand-protein complexes, reinforcing the docking predictions and providing a deeper understanding of the interactions at the receptor level. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation Setup This table illustrates a common setup for MD simulations.

| Parameter | Value / Description |

|---|---|

| Software | NAMD, GROMACS, AMBER |

| Force Field | CHARMM36, AMBERff14SB |

| Water Model | TIP3P |

| Ensemble | NPT (Constant Number of particles, Pressure, and Temperature) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 50-100 ns |

The biological activity of a molecule is not only dependent on its ability to bind to a target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Computational methods are widely used to predict these properties.

For this compound, key molecular descriptors can be calculated to assess its drug-likeness. These often include properties outlined by Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria. medchemexpress.com These properties are:

Molecular Weight (MW) ≤ 500 Da

Log P (octanol-water partition coefficient) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Other important computed properties include the Topological Polar Surface Area (TPSA), which is related to drug transport and bioavailability, and the number of rotatable bonds, which influences conformational flexibility. medchemexpress.com Studies on related benzamide derivatives often include computational ADME predictions to ensure the designed molecules have favorable pharmacokinetic profiles. nih.gov

Table 3: Predicted Molecular Properties for this compound This table presents calculated properties based on the known chemical structure.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂O | N/A |

| Molecular Weight | 226.27 g/mol | Yes (≤ 500) |

| Log P (Calculated) | ~2.8 - 3.2 | Yes (≤ 5) |

| Hydrogen Bond Donors | 2 (amine -NH₂ and amide -NH-) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 (amide C=O and amine -NH₂) | Yes (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~55.3 Ų | Favorable for cell permeability |

Theoretical Prediction of Intermolecular Interactions

Theoretical methods allow for the detailed prediction and analysis of the intermolecular forces that govern how molecules of this compound interact with each other, particularly in the solid state. These interactions are fundamental to understanding crystal packing, polymorphism, and material properties.

Interaction energy calculations quantify the strength of non-covalent interactions between molecules in a crystal lattice. Methods like the PIXEL approach partition the total interaction energy into its constituent parts: coulombic (electrostatic), polarization, dispersion, and repulsion energies. This provides a detailed chemical understanding of the forces holding the crystal together.

The arrangement of molecules in a crystal, or crystal packing, is directed by a network of intermolecular interactions, primarily hydrogen bonds. researchgate.net Other weak interactions, such as C-H···π and π-π stacking, also play a crucial role. A quantitative analysis of these interactions involves examining their geometric parameters (distances and angles) derived from crystal structure data.

For instance, in the crystal structure of the closely related compound N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by strong O-H···O hydrogen bonds and weaker C-H···O contacts. researchgate.netnih.gov These interactions form specific patterns, or synthons, that build up the larger crystal lattice. nih.gov For this compound, the amine (N-H) and amide (N-H) groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the amine nitrogen can act as acceptors. Theoretical analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to further characterize the nature and strength of these bonds. nih.gov

Table 4: Representative Hydrogen Bond Geometries from Crystal Structure Analysis This table is illustrative, based on typical interactions expected for this class of compounds and data from similar structures. researchgate.netnih.gov D=Donor, A=Acceptor.

| D—H···A | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D—H···A Angle (°) |

|---|---|---|---|---|

| N(amide)—H···O(carbonyl) | ~0.86 | ~2.0 - 2.2 | ~2.8 - 3.0 | ~150 - 170 |

| N(amine)—H···O(carbonyl) | ~0.90 | ~2.1 - 2.3 | ~2.9 - 3.1 | ~140 - 160 |

| C(phenyl)—H···π | ~0.95 | ~2.6 - 2.8 | ~3.5 - 3.7 | ~130 - 150 |

V. Advanced Applications and Research Directions of 2 Amino 5 Methyl N Phenylbenzamide

Chemical Biology and Mechanistic Probes

The unique structural features of 2-amino-5-methyl-N-phenylbenzamide make it an intriguing candidate for the development of chemical tools to probe biological systems. Its potential applications span from investigating molecular interactions to elucidating complex biological pathways.

Derivatives of 2-aminobenzamide (B116534) have demonstrated significant activity as inhibitors of various enzymes, particularly histone deacetylases (HDACs) and other kinases, suggesting that this compound could be a valuable starting point for designing novel enzyme inhibitors. nih.govnih.govnih.gov The mechanism of action for these inhibitors often involves the interaction of the 2-amino group with a zinc ion in the enzyme's active site, while the rest of the molecule engages in other specific interactions, contributing to potency and selectivity. nih.gov

For instance, a variety of N-(2-amino-phenyl)-4-(heteroarylmethyl)-benzamides have been shown to inhibit recombinant human HDAC1 with IC50 values in the sub-micromolar range. nih.gov These compounds induce hyperacetylation of histones in cancer cells, leading to the expression of tumor suppressor proteins and inhibiting cell proliferation. nih.gov The exploration of the internal cavity adjacent to the enzyme's catalytic site has led to the design of potent and selective non-hydroxamic acid HDAC inhibitors. nih.gov

Furthermore, the 2-aminobenzamide core has been identified in inhibitors of other kinases, such as the IKK-α and IKK-β kinases, which are crucial in inflammatory pathways. nih.gov The potency of these inhibitors is often determined by the specific substituents on the benzamide (B126) and phenyl rings, which can be tailored to achieve desired selectivity and activity. nih.gov

The potential of this compound and its derivatives as modulators of protein-protein interactions (PPIs) is another promising research avenue. nih.gov Many critical biological processes are regulated by PPIs, and their dysregulation is implicated in numerous diseases. nih.gov Small molecules that can mimic key residues at the interface of a protein complex can disrupt or stabilize these interactions. The structure of this compound offers a scaffold that could be elaborated to present functionalities capable of interacting with "hot spots" on protein surfaces, thereby modulating PPIs involved in cancer or other diseases. nih.gov

Table 1: Examples of Related Benzamide Derivatives and Their Investigated Molecular Targets

| Compound Class | Molecular Target | Observed Effect |

| N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides | Histone Deacetylase 1 (HDAC1) | Inhibition of enzyme activity, histone hyperacetylation, induction of p21, and inhibition of cancer cell proliferation. nih.gov |

| Aminophenyl benzamide-type compounds | Histone Deacetylases (HDACs) | Potent and selective inhibition of HDACs. nih.gov |

| 2-Amino-3,5-diarylbenzamides | IKK-α and IKK-β kinases | Potent and selective inhibition of kinase activity with cellular activity. nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase | Inhibition of deubiquitinating activity and decreased survival of non-small cell lung cancer cells. nih.gov |

Development of Chemical Probes for Biomolecule Detection and Analysis (e.g., Amino Acid Labeling)

Chemical probes are essential tools for visualizing and quantifying biomolecules in their native environment. nih.gov The 2-aminobenzamide structure, being fluorescent, has been utilized as a fluorescent tag in glycan analysis. medchemexpress.com This suggests that this compound could be developed into a chemical probe for detecting and analyzing specific biomolecules.

The development of a chemical probe typically involves a recognition element that selectively binds to the target biomolecule and a signaling element that produces a detectable signal upon binding. The this compound scaffold could be functionalized with reactive groups to enable covalent labeling of specific amino acid residues on proteins. For example, the amino group could be modified to create a probe for labeling acidic amino acids, or the phenyl ring could be functionalized with groups that react with specific protein side chains.

Moreover, the intrinsic fluorescence of the aminobenzamide core could be modulated upon binding to a target, forming the basis for a "turn-on" or "turn-off" fluorescent probe. The design of such probes would require careful consideration of the photophysical properties of the fluorophore and how they are influenced by the local environment upon target binding. The development of selective chemical probes based on this compound would enable researchers to study the localization, dynamics, and function of biomolecules in living cells with high spatial and temporal resolution. nih.gov

The systematic investigation of how modifications to the chemical structure of this compound affect its biological activity is crucial for optimizing its properties as a potential therapeutic agent or chemical probe. SAR studies on related benzamide derivatives have provided valuable insights into the key structural features that govern their activity. nih.govresearchgate.netnih.gov

For instance, in a series of 2-amino-N-phenylbenzamides evaluated for antimycobacterial activity, the introduction of a chloro substituent at the 5-position of the benzamide ring was found to enhance activity. researchgate.net The nature and position of substituents on the N-phenyl ring also significantly influenced the biological activity. researchgate.net Similarly, in the development of USP1/UAF1 inhibitors, a strong correlation was observed between the IC50 values for enzyme inhibition and the cellular activity of the compounds, highlighting the importance of optimizing enzyme inhibitory potency. nih.gov

For this compound, SAR studies would involve the synthesis of a library of analogues with systematic variations at three key positions:

The amino group: Modification or replacement of the amino group could impact interactions with key residues in a target's binding site.

The methyl group on the benzamide ring: Altering the size and electronics of this substituent could fine-tune binding affinity and selectivity.

The N-phenyl ring: Substitution on this ring could explore additional binding pockets and influence pharmacokinetic properties.

These SAR studies, combined with computational modeling, would provide a detailed understanding of the molecular interactions between the compounds and their biological targets, guiding the design of more potent and selective molecules.

The 2-aminobenzamide scaffold has been implicated in the modulation of various biological processes, including gene expression through HDAC inhibition and potentially antiviral activity through the targeting of viral proteins. nih.govnih.gov

Histone Deacetylase Activity: As previously discussed, 2-aminobenzamide derivatives are a known class of HDAC inhibitors. nih.govnih.gov Mechanistic studies have shown that these compounds can induce the hyperacetylation of histones, leading to a more open chromatin structure and the transcription of previously silenced genes. nih.gov Investigating the effect of this compound on global histone acetylation levels and the expression of specific genes would be a key step in understanding its potential as an epigenetic modulator.

Viral Nonstructural Proteins: Flavivirus nonstructural proteins, such as NS5, are essential for viral replication and are considered promising targets for antiviral drug development. nih.govnih.gov NS5 possesses both methyltransferase and RNA-dependent RNA polymerase activities. nih.gov While there is no direct evidence of this compound interacting with viral proteins, its structural features make it a candidate for screening against such targets. Mechanistic studies could involve enzymatic assays to determine if the compound inhibits the enzymatic functions of NS5, as well as biophysical techniques to investigate direct binding. Identifying small molecules that can allosterically modulate the function of these viral proteins is an attractive strategy for developing new antiviral therapies. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined architectures is fundamental to the development of new materials with tailored properties.

The structure of this compound contains several functionalities capable of participating in non-covalent interactions, such as hydrogen bonding (amide and amino groups) and π-π stacking (phenyl rings). These features make it a promising building block, or "molecular motif," for the construction of supramolecular assemblies. nih.gov

The interplay of hydrogen bonding and π-π stacking can lead to the formation of various self-assembled structures, including tapes, sheets, and more complex three-dimensional networks. The specific arrangement of molecules in the solid state is dictated by the subtle balance of these interactions. For example, the molecular structure of 2-anilino-N-methyl-N-phenylbenzamide is stabilized by an intramolecular N—H···O hydrogen bond. nih.gov In the crystal structure, molecules are further linked by C—H···O and C—H···π interactions. nih.gov

By systematically modifying the structure of this compound, it may be possible to program its self-assembly into desired architectures. For instance, the introduction of additional hydrogen bonding sites or the modification of the aromatic rings could be used to control the dimensionality and properties of the resulting supramolecular materials. Research in this area could lead to the development of new functional materials, such as gels, liquid crystals, or porous solids, with applications in areas like sensing, catalysis, and drug delivery. The self-assembly of aromatic amino acids into rigid supramolecular materials provides a precedent for how relatively simple organic molecules can form highly ordered and functional structures. nih.gov

Material Science Applications

A diligent search for research on the unimolecular electronics, molecular diode characteristics, or electron transport properties of this compound has yielded no specific results. The scientific community has not published any papers or patents detailing the investigation of this particular compound for these applications. Consequently, no data on its performance or potential in single-molecule electronic devices can be provided at this time.

Similarly, there is no available research focused on the nonlinear optical (NLO) properties of this compound. While studies on related benzamide and aniline (B41778) derivatives have shown that such structures can exhibit NLO characteristics researchgate.netscihorizon.comtandfonline.com, no such analysis has been documented for this compound itself. Therefore, no data tables or detailed findings on its optical characteristics can be presented.

Vi. Conclusion and Future Perspectives

Synthesis of Key Research Contributions

The synthesis of such compounds typically involves the reaction of an appropriately substituted benzoic acid or its derivative with an aniline (B41778). For instance, 2-amino-N-phenylbenzamides can be prepared through the condensation of 2-aminobenzoic acids with anilines. researchgate.net The presence of the amino and methyl groups on the benzoyl ring, and the phenyl group on the amide nitrogen, provides a unique three-dimensional structure and electronic properties that can be further modified to explore structure-activity relationships (SAR).

While specific data on 2-amino-5-methyl-N-phenylbenzamide is limited, the broader family of substituted benzamides has been extensively studied, revealing a wide range of biological activities. These include applications as antipsychotics, antidepressants, and antiemetics. nih.govnih.govkarger.comacs.org More recently, N-phenylbenzamide derivatives have been investigated for their potential as antiviral and anticancer agents. nih.govtandfonline.com This body of research provides a valuable context for the potential applications of this compound.

Emerging Trends and Challenges in this compound Research

The research landscape for this compound is shaped by broader trends in drug discovery and medicinal chemistry. An emerging trend is the use of computational and theoretical chemistry to predict the properties and potential biological targets of novel compounds. nih.gov Such in silico studies can help to prioritize synthetic efforts and guide the design of more potent and selective derivatives.

Another trend is the exploration of novel therapeutic areas for established chemical scaffolds. While early research on related compounds focused on antimicrobial activity, the current focus for many benzamide (B126) derivatives has shifted towards oncology and virology. nih.govtandfonline.com This suggests that this compound could be a candidate for screening in these more recently explored therapeutic areas.

However, significant challenges remain. A primary challenge is the limited amount of specific biological data for this compound. Without a clear understanding of its molecular targets and mechanism of action, its development into a therapeutic agent is hindered. Furthermore, the synthesis of derivatives for SAR studies can be complex and may require multi-step procedures, posing a challenge for rapid library generation. Overcoming issues of solubility and bioavailability, common hurdles for many small molecule drug candidates, will also be crucial for any future development.

Future Avenues for Theoretical and Experimental Investigations

To unlock the full potential of this compound, a concerted effort in both theoretical and experimental research is required.

Theoretical Investigations:

Molecular Docking and Virtual Screening: Computational studies can be employed to dock this compound and a virtual library of its derivatives against a wide range of biological targets, such as kinases, proteases, and receptors implicated in cancer and viral diseases. nih.gov

Pharmacophore Modeling: Based on the known activities of related benzamides, pharmacophore models can be developed to identify the key structural features required for a specific biological activity. This can guide the design of new derivatives with improved potency and selectivity.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help to identify potential liabilities early in the research process and guide the design of compounds with more favorable drug-like properties.

Experimental Investigations:

High-Throughput Screening: The compound should be subjected to high-throughput screening against a diverse panel of biological targets and cell lines to identify novel activities.

Synthesis of Focused Libraries: Based on the results of theoretical studies, focused libraries of derivatives should be synthesized to explore the structure-activity relationship in a systematic manner. Modifications could include substitutions on the N-phenyl ring and alterations to the methyl and amino groups on the benzoyl portion of the molecule.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be essential to understand how the compound exerts its effects at the molecular and cellular levels.

Biophysical Characterization: Techniques such as X-ray crystallography could provide insights into the three-dimensional structure of the molecule and its interactions with biological targets. nih.gov

By systematically exploring these avenues, the scientific community can build upon the foundational knowledge of this compound and potentially develop it into a valuable tool for biological research or a lead compound for new therapeutic agents.

Q & A

Basic Research Questions

Q. What established synthetic routes are effective for 2-amino-5-methyl-N-phenylbenzamide, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, a mixture of 2-chloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one and N-(5-amino-2-methylphenyl)benzamide can be reacted with KOtert-Bu, Pd(OAc)₂, and phosphine ligands in tert-butanol/toluene under argon at 90°C for 3 hours . Key optimizations include adjusting catalyst loading (e.g., 0.09 mmol Pd(OAc)₂ per 2.1 mmol substrate) and maintaining alkaline conditions to suppress byproducts. Post-reaction purification involves filtration and ammonia washing to isolate the target compound.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR (e.g., Bruker Advance 200 MHz) to confirm substituent positions. For example, aromatic protons appear at δ 6.8–7.5 ppm, and amide carbonyls at ~165.7 ppm in ¹³C spectra .

- X-ray crystallography : Employ SHELXL for refinement (R1 < 0.05) and ORTEP-3 for visualization. Orthorhombic crystals (space group Pbca) with cell parameters a = 8.5878 Å, b = 17.0342 Å, c = 30.669 Å are typical .

- IR : ATR spectroscopy identifies amide C=O stretches at ~1650 cm⁻¹ .

Q. How can researchers design solubility studies for this compound in pharmacological contexts?

- Methodological Answer : Prioritize substituent modifications (e.g., adding polar groups like -CN or -CF₃) to enhance aqueous solubility. Use HPLC (≥95% purity standards) to quantify solubility in DMSO/PBS mixtures. For example, analogs with trifluoromethyl groups show improved solubility due to dipole interactions .

Advanced Research Questions

Q. How can contradictions in reported biological activities of benzamide derivatives be resolved?

- Methodological Answer :

- Off-target validation : When using antagonists like GW9662 (a PPARγ inhibitor), confirm target specificity via PPARδ knockout models. GW9662 unexpectedly upregulates lipid metabolism genes (e.g., PLIN2) via PPARδ activation, necessitating dual antagonist use .

- Dose-response profiling : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

Q. What computational strategies predict physicochemical properties of this compound derivatives?

- Methodological Answer :

- ACD/Labs Percepta : Predict logP, pKa, and solubility using QSPR models. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show higher logP (~3.5) .

- Docking studies : Use AutoDock Vina to simulate binding to targets like PPARγ. Substituents at the 5-methyl position significantly alter binding affinity (ΔG ≤ -8.5 kcal/mol) .

Q. How can crystallographic data discrepancies for polymorphic forms be addressed?

- Methodological Answer :

- Multi-method refinement : Cross-validate using SHELXL (for high-resolution data) and WinGX (for twinned crystals). For example, orthorhombic vs. monoclinic forms require different extinction corrections .

- Thermal analysis : Perform DSC/TGA to correlate lattice parameters (e.g., V = 4486.4 ų) with thermal stability .

Q. What methodologies optimize reaction conditions to minimize byproducts?

- Methodological Answer :

- Catalyst screening : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling efficiency. Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) reduces homocoupling byproducts .

- Solvent selection : Use toluene/tert-butanol (3:7 v/v) to stabilize intermediates. Higher toluene ratios increase reaction rates but risk side-product formation .

Q. How do substituents influence structure-activity relationships (SAR) in benzamide derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.